molecular formula C14H14O3 B3420825 Diorcinol CAS No. 20282-75-1

Diorcinol

Cat. No. B3420825
CAS RN: 20282-75-1
M. Wt: 230.26 g/mol
InChI Key: SPCJQQBYWVGMQG-UHFFFAOYSA-N
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Description

Diorcinol is a diphenyl ether derivative . It has been isolated from various sources, including an endolichenic fungus and marine fungi . Diorcinol has demonstrated fungicidal action against Candida species .


Molecular Structure Analysis

Diorcinol has a molecular formula of C14H14O3 . Its average mass is 230.259 Da and its mono-isotopic mass is 230.094299 Da .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Diorcinol and its derivatives have been observed to exhibit significant antimicrobial and antifungal properties. For instance, diorcinol D, isolated from a marine-derived fungus, demonstrated potent antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Xiuli Xu et al., 2018). Similarly, diorcinol J, produced by co-cultivation of marine fungi, showed cytotoxic properties and the ability to enhance the expression of heat shock protein Hsp70 in Ehrlich ascites carcinoma cells (O. I. Zhuravleva et al., 2016).

Anticancer Activity

Diorcinol N, a fungal secondary metabolite, was found to exhibit robust anticancer activity. A study revealed its potential in inducing autophagy and cell cycle arrest in T-cell leukemia cells, suggesting its promise as a lead molecule for treating acute lymphoblastic leukemia (Xiao-Long Yuan et al., 2020).

Cytotoxic Properties

Several studies have highlighted the cytotoxic effects of diorcinol derivatives. For instance, diorcinol D was observed to exert fungicidal action against Candida albicans by causing cytoplasm membrane destruction and reactive oxygen species (ROS) accumulation, offering insights into potential clinical fungal infection treatments (Y. Li et al., 2015).

Structural and Chemical Analysis

Detailed structural and chemical analyses of diorcinol and its variants have been conducted to understand their molecular composition and potential applications. For instance, new diorcinols were isolated and their structures were established using spectroscopic methods, aiding in the exploration of their biological activities (Huquan Gao et al., 2013).

Synthesis and Derivative Studies

Research into the total synthesis of diorcinolsand their analogues has been conducted to facilitate the exploration of their antibacterial activities, particularly against MRSA strains. This includes the development of efficient synthetic strategies and structural revisions of natural products (G. J. Boehlich et al., 2020).

Bioactive Compound Isolation

Diorcinol derivatives have been isolated from various marine sources, such as the marine algal-derived endophytic fungus Aspergillus tennesseensis. These compounds, including diorcinol L and diorcinol B, have been studied for their antimicrobial and cytotoxic activities, contributing to the discovery of novel bioactive substances (Z. Li et al., 2018).

properties

IUPAC Name

3-(3-hydroxy-5-methylphenoxy)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCJQQBYWVGMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318702
Record name Diorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diorcinol

CAS RN

20282-75-1
Record name Diorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20282-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
526
Citations
Y Li, W Chang, M Zhang, X Li, Y Jiao, H Lou - PloS one, 2015 - journals.plos.org
Candida albicans, which is the most common human fungal pathogen, causes high mortality among immunocompromised patients. Antifungal drug resistance becomes a major …
Number of citations: 73 journals.plos.org
OI Zhuravleva, NN Kirichuk, VA Denisenko… - Chemistry of Natural …, 2016 - Springer
New diorcinol J (1) and four known diorcinols BE (2-5) were isolated from the EtOAc extract of a co-culture of marine isolates of the fungi Aspergillus sulphureus KMM 4640 and Isaria …
Number of citations: 29 link.springer.com
Y Li, W Chang, M Zhang, X Li, Y Jiao… - FEMS yeast …, 2015 - academic.oup.com
… In this research, we investigated the interaction effects between diorcinol D (DD), an antifungal active natural product from lichen endophytic fungus and fluconazole (FLC) against …
Number of citations: 35 academic.oup.com
XL Yuan, XQ Li, K Xu, XD Hou, ZF Zhang… - Frontiers in …, 2020 - frontiersin.org
Fungal secondary metabolites serve as a rich resource for exploring lead compounds with medicinal importance. Diorcinol N (DN), a fungal secondary metabolite isolated from an …
Number of citations: 11 www.frontiersin.org
BB Gu, J Tang, SP Wang, F Sun, F Yang, L Li, Y Xu… - RSC …, 2017 - pubs.rsc.org
Three racemates of diorcinol monoethers, (±)-versiorcinols A–C (1–3), were initially isolated from the fungus Aspergillus versicolor 16F-11. The structures of versiorcinols B and C were …
Number of citations: 17 pubs.rsc.org
M Gudzuhn, I Alio, R Moll, J de Vries… - Microbiology …, 2022 - Am Soc Microbiol
… Additional RNA-sequencing data of diorcinol- and rubrolide-… and detailed data sets for diorcinol and rubrolide-treated S. … identify a link between diorcinol and rubrolide structural traits …
Number of citations: 2 journals.asm.org
ZX Li, XF Wang, GW Ren, XL Yuan, N Deng, GX Ji… - Molecules, 2018 - mdpi.com
… In this study, two new compounds with a prenylated diphenyl ether structure—diorcinol L (1) and (R)-diorcinol B (2)—were isolated from the marine algal-derived endophytic fungus …
Number of citations: 40 www.mdpi.com
H Gao, L Zhou, S Cai, G Zhang, T Zhu, Q Gu… - The Journal of …, 2013 - nature.com
… Diorcinol B (1) was obtained as yellow powder with a molecular formula of C 19 H 24 O 5 … These data suggested that 1 contains a diphenyl ether unit similar to diorcinol (5), which was …
Number of citations: 57 www.nature.com
W Liu, L Wang, B Wang, Y Xu, G Zhu, M Lan, W Zhu… - Marine drugs, 2018 - mdpi.com
… We clearly determined the structure of the methyl diorcinol-4-carboxylate (12) by preparing 3,3′-dimethylether derivative (12a). Compounds 11 and 12 showed selective antibacterial …
Number of citations: 33 www.mdpi.com
AN Yurchenko, OF Smetanina, AI Kalinovsky… - Russian Chemical …, 2010 - Springer
… Diorcinol showed the antimicrobial activity against the Gram positive bacteria … Like as perdemin, diorcinol exhibited the hemolytic activity (EC = 1.96 mmol L–1). Diorcinol was found to …
Number of citations: 49 link.springer.com

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